1-(3-Chloro-4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-25-15-3-2-13(9-14(15)19)23-10-12(8-16(23)24)18-21-17(22-26-18)11-4-6-20-7-5-11/h2-7,9,12H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFMUEZLYVQCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Chloro-4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a novel derivative of the 1,2,4-oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 330.73 g/mol. The structure features a pyrrolidine core substituted with a chloro-methoxyphenyl group and a pyridine-linked oxadiazole moiety.
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit various mechanisms that contribute to their biological activity:
-
Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation by targeting key enzymes involved in tumor growth. Notably:
- Inhibition of Telomerase : This enzyme is crucial for maintaining telomere length in cancer cells.
- Histone Deacetylase (HDAC) Inhibition : HDACs play a significant role in cancer progression by regulating gene expression related to cell cycle and apoptosis.
- Thymidylate Synthase and Thymidine Phosphorylase Inhibition : These enzymes are involved in nucleotide synthesis and are critical for DNA replication in rapidly dividing cells .
- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly against SARS-CoV-2. The compound displayed an effective EC50 value indicating potential as an antiviral agent .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be enhanced through structural modifications. For instance:
- Substitutions on the phenyl ring can significantly alter cytotoxicity and selectivity towards cancer cell lines.
- The introduction of electron-donating or electron-withdrawing groups has been shown to impact the antiproliferative activity against various cancer types .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of similar compounds:
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.63 | HDAC Inhibition |
| Compound B | A549 (Lung Cancer) | 0.12 | Thymidylate Synthase Inhibition |
| Compound C | PANC-1 (Pancreatic Cancer) | 0.75 | Telomerase Inhibition |
These findings highlight the potential of oxadiazole derivatives in cancer therapy by demonstrating their ability to induce apoptosis and inhibit cell proliferation through targeted mechanisms .
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes diverse transformations, primarily driven by its functional groups:
Nucleophilic Substitution
- The chlorine atom on the 3-chloro-4-methoxyphenyl group participates in nucleophilic aromatic substitution (NAS) reactions. For example, replacement with amines or alkoxy groups under catalytic conditions .
- Pyridine nitrogen can act as a weak base, facilitating coordination with Lewis acids or electrophilic substitution at specific positions .
Oxadiazole Ring Reactivity
- The 1,2,4-oxadiazole ring undergoes ring-opening reactions under acidic or reductive conditions. For instance, reduction with LiAlH₄ yields amidine derivatives .
- Microwave-assisted cyclization reactions enable functionalization at the oxadiazole C-3 position .
Pyrrolidinone Modifications
- The pyrrolidin-2-one ring participates in lactam-opening reactions with Grignard reagents or hydride reducing agents, yielding substituted pyrrolidines.
Microwave-Assisted Functionalization
Microwave irradiation accelerates cyclocondensation reactions involving the oxadiazole ring. For example, coupling with arylboronic acids under Pd catalysis forms biaryl derivatives :
Catalytic Cross-Coupling
The pyridine moiety enables Suzuki-Miyaura couplings. Using Pd(PPh₃)₄ as a catalyst, aryl halides are coupled at the pyridine’s para-position :
Substituent Effects on Reactivity
- Methoxy group : Electron-donating nature deactivates the phenyl ring toward electrophilic substitution but enhances stability in oxidation reactions.
- Chloro substituent : Directs NAS reactions to the ortho and para positions relative to itself .
- Pyridinyl group : Participates in hydrogen bonding and π-π stacking, influencing solubility and catalytic activity .
Reaction Conditions and Products
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Chlorophenyl Substituents
- 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one (CAS 941962-51-2) Key Differences: Chlorine at the ortho position of the phenyl ring vs. para in the target compound. Molecular weight: 399.8; Formula: C₂₀H₁₈ClN₃O₄ .
- 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one Key Differences: Chlorine at the para position of the phenyl ring.
Methoxy Group Variations
- 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one (CAS 941997-93-9) Key Differences: Additional methoxy group at position 2 on the phenyl ring.
Heterocycle Modifications
3-(4-Fluorophenyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrrolidin-2-one
- 1-(4-Fluorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Key Differences: Thiophene replaces pyridine.
Core Scaffold Variations
- 1-[(4-Chlorophenyl)methyl]-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one (CAS 318497-82-4) Key Differences: Dihydropyridinone replaces pyrrolidinone. Impact: The six-membered ring introduces conformational flexibility, possibly reducing target selectivity compared to the rigid pyrrolidinone core .
- 4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidine Derivatives Key Differences: Piperidine replaces pyrrolidinone. Impact: Larger ring size may enhance solubility but reduce binding pocket compatibility .
Comparative Data Table
*Estimated based on analogs.
Research Implications
- Structural-Activity Relationships (SAR): The target compound’s para-chloro and meta-methoxy groups may optimize steric and electronic effects for target engagement.
- Pharmacokinetics: Pyrrolidinone-based analogs generally exhibit better metabolic stability than piperidine or dihydropyridinone derivatives due to reduced ring flexibility .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 1-(3-Chloro-4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, the oxadiazole ring formation may use a nitrile oxide intermediate reacting with a carbonyl compound under basic conditions. Yield optimization can be achieved by controlling stoichiometry (e.g., 1:1.2 molar ratio of reactants) and temperature (e.g., 80–100°C in DMF). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column, acetonitrile/water (0.1% TFA) mobile phase, UV detection at 254 nm.
- NMR : Confirm substituent positions (e.g., 3-chloro-4-methoxyphenyl protons at δ 7.2–7.5 ppm in H NMR).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (calculated for CHClNO: 370.0954) .
Q. What safety precautions are essential during handling?
- Methodological Answer : Follow GHS guidelines:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (H315, H319).
- Ventilation : Use fume hoods to prevent inhalation (H335).
- Storage : In airtight containers at –20°C, away from oxidizing agents .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using a Bruker APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Refinement via SHELXL (R-factor < 0.05) to confirm bond lengths (e.g., C–N in oxadiazole: ~1.30 Å) and dihedral angles between aromatic rings. Compare with similar structures (e.g., : monoclinic P2/n space group, β ≈ 91.1°) to validate molecular geometry .
Q. What strategies can address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Use standardized assays (e.g., kinase inhibition IC via fluorescence polarization) with controls (e.g., staurosporine as a reference inhibitor).
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) to rule out false negatives due to rapid degradation.
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., EGFR kinase) and correlate with experimental IC values .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose to 0.1 M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (T > 200°C suggests thermal stability).
- Lyophilization : Test stability after freeze-drying (residual solvent < 0.1% via GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
